molecular formula C10H7BrFN B11873259 8-Bromo-6-fluoro-7-methylquinoline

8-Bromo-6-fluoro-7-methylquinoline

Cat. No.: B11873259
M. Wt: 240.07 g/mol
InChI Key: YGBLSPIIGPMWLS-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-7-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of bromine, fluorine, and methyl groups into the quinoline structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-7-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with bromine and fluorine substituents under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or solvent-free reactions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-fluoro-7-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromo-6-fluoro-7-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

  • 6-Fluoro-2-methylquinoline
  • 4-Bromo-6-fluoro-2-methylquinoline
  • 7-Fluoro-4-chloroquinoline

Comparison: 8-Bromo-6-fluoro-7-methylquinoline is unique due to the specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain reactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

8-bromo-6-fluoro-7-methylquinoline

InChI

InChI=1S/C10H7BrFN/c1-6-8(12)5-7-3-2-4-13-10(7)9(6)11/h2-5H,1H3

InChI Key

YGBLSPIIGPMWLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=NC2=C1Br)F

Origin of Product

United States

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